Dipalmitoylphosphatidylglycerol

Descripción general

Descripción

Dipalmitoylphosphatidylglycerol (DPPG) is a phosphatidylglycerol in which the phosphatidyl acyl groups are both palmitoyl . It is one of the commonly used lipids in liposome studies and biological systems research .

Synthesis Analysis

DPPG is present at significant levels in bovine pulmonary surfactant, which also contains 4% neutral lipids, of which 90% is cholesterol .Molecular Structure Analysis

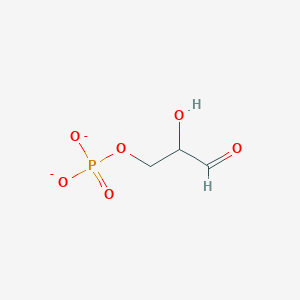

DPPG has a molecular formula of C38H75O10P . Its average mass is 722.970 Da and its monoisotopic mass is 722.509766 Da .Chemical Reactions Analysis

The chemical reactions involving DPPG are complex and can be influenced by many factors . For instance, electrospray techniques have been used to show that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis

DPPG has a molecular formula of C38H75O10P . Its average mass is 722.970 Da and its monoisotopic mass is 722.509766 Da .Aplicaciones Científicas De Investigación

Monolayer Properties and Simulations : DPPG is used in molecular dynamics simulations to investigate monolayer properties at air/water interfaces, providing insights into complex, multicomponent biological systems (Kaznessis et al., 2002).

Phase Transition Studies : Research on DPPG suspensions has revealed new phase transitions at lower temperatures, contributing to our understanding of lipid molecular behavior (Wilkinson & McIntosh, 1986).

Monovalent Cation Effects : Studies have shown that DPPG's phase behavior is influenced by the presence of monovalent cations like Na+, K+, Li+, and Cs+, highlighting the impact of ionic environments on lipid properties (Eklund, Salonen, & Kinnunen, 1989).

Crystalline Bilayer Structures : X-ray diffraction techniques have been used to analyze the structure of DPPG in various phases, enhancing our understanding of lipid bilayer organization (Blaurock & McIntosh, 1986).

Translational Diffusion Studies : Fluorescence recovery after photobleaching techniques have been applied to DPPG monolayers to study translational diffusion coefficients, providing insights into lipid dynamics (Teissié, Tocanne, & Baudras, 1978).

Conformational Changes : Infrared spectroscopy has been used to investigate conformational changes in DPPG monolayers, revealing how lipid molecules respond to environmental changes (Dicko, Bourque, & Pézolet, 1998).

Interactions with Polymers and Proteins : Research has explored how DPPG interacts with substances like polylysine, affecting bilayer stability and organization (Carrier & Pézolet, 1986).

Cancer Treatment Applications : DPPG has been used in liposomal formulations for drug delivery, such as incorporating sclareol for cancer treatment, demonstrating its potential in medical applications (Hatziantoniou et al., 2006).

Artificial Lung Surfactant for Premature Babies : A dry artificial lung surfactant made with DPPG has been used effectively in treating very premature babies, reducing the need for ventilation (Morley, Miller, Bangham, & Davis, 1981).

Langmuir Monolayer Studies : DPPG has been studied as Langmuir monolayers to understand orientational changes and ionization at the air/water interface (Miñones et al., 2003).

Mecanismo De Acción

DPPG is a main constituent of pulmonary surfactants, which reduces the work of breathing and prevents alveolar collapse during breathing . The choline radical constitutes the polar hydrophilic head; it is oriented towards and extends into the alveolar liquid. The palmitic acid (C16) chains form the nonpolar hydrophobic tails; these are oriented towards the outer side .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIABMEZBCHDPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963375 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipalmitoylphosphatidylglycerol | |

CAS RN |

4537-77-3 | |

| Record name | Dipalmitoylphosphatidylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoylphosphatidylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPALMITOYLPHOSPHATIDYLGLYCEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA9U6BR3SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dipalmitoylphosphatidylglycerol?

A1: The molecular formula of DPPG is C41H80O10P. Its molecular weight is 748.03 g/mol.

Q2: What spectroscopic techniques are used to characterize Dipalmitoylphosphatidylglycerol?

A2: Several spectroscopic methods are employed to analyze DPPG, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps determine the secondary structure of DPPG and its interactions with other molecules like proteins. [, ]

- Electron Spin Resonance (ESR): ESR is utilized to study the mobility and ordering of DPPG acyl chains in the presence of proteins like SP-B and SP-C. []

- Nuclear Magnetic Resonance (NMR): Both 31P-NMR and 2H-NMR are valuable for investigating the phase behavior, lipid chain order, and dynamics of DPPG bilayers, especially in the presence of proteins. [, ]

Q3: How does Dipalmitoylphosphatidylglycerol behave in monolayers and bilayers?

A3: DPPG forms stable monolayers at the air-water interface, exhibiting distinct phases depending on temperature and surface pressure. It readily forms bilayers in aqueous solutions, serving as a model system for biological membranes. [, ]

Q4: How does the presence of ions influence Dipalmitoylphosphatidylglycerol bilayers?

A4: The phase behavior of DPPG bilayers is sensitive to ionic strength. For example, high NaCl concentrations can suppress the formation of the interdigitated gel phase (LβI). [, ] Divalent cations like calcium can cause dehydration of phosphate groups in DPPG, leading to decreased fluidity and potentially impacting its interactions with other molecules. []

Q5: How does Dipalmitoylphosphatidylglycerol interact with proteins?

A5: DPPG interacts with proteins through various mechanisms:

- Electrostatic interactions: The negatively charged headgroup of DPPG can interact with positively charged amino acid residues on proteins like SP-B. [, , ]

- Hydrophobic interactions: The acyl chains of DPPG can interact with hydrophobic regions of proteins like SP-C, potentially influencing protein orientation and membrane insertion. [, ]

Q6: What role does Dipalmitoylphosphatidylglycerol play in liposomal drug delivery?

A6: DPPG is incorporated into liposomal formulations for several reasons:

- Stability: Its presence can enhance the stability of liposomes, potentially prolonging circulation time in vivo. []

- Drug encapsulation: DPPG can influence drug encapsulation efficiency and release kinetics depending on the drug's properties and the liposome composition. [, , ]

- Targeting: DPPG's negative charge can facilitate interactions with specific cell types or tissues, enhancing drug delivery to target sites. []

Q7: How does Dipalmitoylphosphatidylglycerol influence the activity of antimicrobial peptides?

A7: The interaction of DPPG with antimicrobial peptides can impact their activity:

- Membrane disruption: DPPG can enhance the membrane-disrupting activity of some peptides, leading to bacterial cell death. [, ]

- Peptide binding and orientation: The presence of DPPG in model membranes can influence peptide binding affinity and orientation, affecting their ability to insert into and disrupt bacterial membranes. []

Q8: How do structural modifications of Dipalmitoylphosphatidylglycerol affect its properties?

A9: While specific structure-activity relationships for DPPG are not extensively covered in these papers, modifications like changes in acyl chain length or saturation can influence its phase behavior, interactions with other molecules, and liposome formation. []

Q9: What strategies can be used to improve the stability and bioavailability of Dipalmitoylphosphatidylglycerol-containing formulations?

A9:

- Lyophilization: Freeze-drying with cryoprotectants like lactose or trehalose can improve the long-term stability of DPPG-containing liposomes. []

- Lipid composition optimization: Adjusting the molar ratios of DPPG with other lipids like cholesterol can influence liposome size, stability, and drug encapsulation efficiency. [, ]

- **Surface modifications: ** Pegylation, for example, can enhance liposome circulation time by reducing clearance by the reticuloendothelial system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)

![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1197246.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanimidothioate](/img/structure/B1197248.png)

![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)